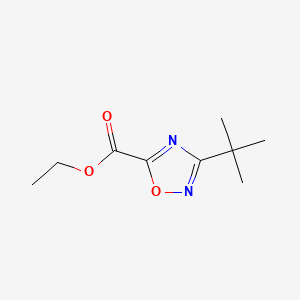

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a colorless to yellow liquid . It has a molecular weight of 198.22 . The compound is typically stored at +4°C .Aplicaciones Científicas De Investigación

- Quantum science and technology have gained prominence in recent years. Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate’s unique properties make it an interesting candidate for quantum chemistry simulations and quantum computing algorithms. Its electronic structure and interactions can be studied using quantum methods, contributing to advancements in computational chemistry and materials science .

- tert-Butanesulfinamide is a versatile chiral auxiliary widely used in asymmetric synthesis. Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, being a sulfinimine derivative, can participate in enantioselective reactions. Researchers have explored its utility in constructing complex N-heterocycles with high stereocontrol, making it valuable in pharmaceutical and agrochemical synthesis .

- The compound’s electron-rich oxadiazole ring can serve as a redox-active center. Researchers have investigated its potential as an electrochemical sensor for detecting analytes (such as metal ions or biomolecules) due to its reversible redox behavior. Additionally, it could be incorporated into energy storage materials like supercapacitors or batteries .

Quantum Chemistry and Quantum Computing

Asymmetric Synthesis via tert-Butanesulfinamide

Electrochemical Sensors and Energy Storage

Safety and Hazards

The safety information for Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate indicates that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMDNVKCBYOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695417 |

Source

|

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

CAS RN |

163719-73-1 |

Source

|

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4(3H,5H)-Furandione, 3-[(3-nitrophenyl)azo]- (9CI)](/img/no-structure.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)

![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B574092.png)